SIRT2 Inhibition: Requirement of 2-Position Substitution Demonstrated by 6-Bromochroman-4-one
In a comparative study of chroman-4-one based SIRT2 inhibitors, the parent 6-bromochroman-4-one, which lacks a substituent at the 2-position, displayed no detectable inhibitory activity against SIRT2. In stark contrast, its direct 2-pentyl-substituted analog (compound 6h) demonstrated 70% inhibition of SIRT2 at a standard assay concentration [1]. This critical difference highlights the essential role of the 2-position for SIRT2 inhibition.
| Evidence Dimension | SIRT2 inhibition |
|---|---|
| Target Compound Data | 0% inhibition |
| Comparator Or Baseline | 6-bromo-2-pentylchroman-4-one (Analog 6h) |
| Quantified Difference | 70 percentage points |
| Conditions | In vitro SIRT2 deacetylase assay (concentration not specified) |
Why This Matters
This data proves that 6-bromochroman-4-one cannot be substituted with its 2-alkylated analogs if SIRT2 inhibition is not the intended outcome, and conversely, its utility as a negative control or starting scaffold for 2-position functionalization is unique.
- [1] Fridén-Saxin, M.; Seifert, T.; Landergren, M. R.; et al. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. *Journal of Medicinal Chemistry* 2014, *57* (22), 7104–7113. View Source
